molecular formula C9H10O3 B2791306 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid CAS No. 1369138-08-8

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid

Cat. No. B2791306
CAS RN: 1369138-08-8
M. Wt: 166.176
InChI Key: IUGDSTMXFRDRLY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid , also known by its chemical formula C10H10O4 , is a heterocyclic compound. It features a benzofuran ring system with a carboxylic acid functional group. The compound exhibits interesting biological properties and has drawn attention in medicinal chemistry due to its potential applications as an antitumor agent .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid involves several routes. One notable method is the ethylation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid , which yields the ethyl ester derivative. This derivative has demonstrated potent antitumor activity in preclinical studies .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid consists of a fused benzofuran ring with a carboxylic acid group attached. The presence of the carboxylic acid moiety allows for potential interactions with biological targets .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, amidation, and cyclization. These reactions may lead to the formation of derivatives with altered biological properties. Researchers have explored modifications to enhance its efficacy or selectivity .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data provide insights into its structure and functional groups .

Scientific Research Applications

Oxidative Aromatization Reactions

The compound has been used in oxidative aromatization reactions. Dehydrogenation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid and its methyl ester derivative with copper(II) bromide (CuBr 2) in refluxing methanol also afforded the corresponding 4-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives .

Antitumor Agents

The compound has been used in the synthesis of antitumor agents. A lead compound was created by replacing the core structure of a hit compound discovered by screening for cytotoxic agents against a tumorigenic cell line .

Synthesis of Benzofuran Derivatives

The compound has been used in the synthesis of benzofuran derivatives. A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Mechanism of Action

The precise mechanism of action for 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid as an antitumor agent remains an active area of investigation. It likely involves interactions with cellular targets related to cell growth, proliferation, and apoptosis. Further studies are needed to elucidate its specific mode of action .

Safety and Hazards

  • Safety Precautions : Follow standard laboratory safety protocols when working with this compound .

Future Directions

  • Clinical Trials : If promising, clinical trials could explore its therapeutic potential .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDSTMXFRDRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid

CAS RN

1369138-08-8
Record name 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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